2-methylsulfanylspiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1'-cyclohexane];hydroiodide
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Overview
Description
2-methylsulfanylspiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1’-cyclohexane];hydroiodide is a complex heterocyclic compound. It features a spiro connection between a quinazoline and a cyclohexane ring, with a methylsulfanyl group attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanylspiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1’-cyclohexane];hydroiodide typically involves the Mannich reaction, which is a form of aminomethylation. This reaction involves the condensation of formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom. For this specific compound, the reaction of 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one with formaldehyde and methylamine in ethanol yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanylspiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1’-cyclohexane];hydroiodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazoline ring can be reduced under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methylsulfanylspiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1’-cyclohexane];hydroiodide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: May be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methylsulfanylspiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1’-cyclohexane];hydroiodide involves its interaction with biological targets. The compound’s quinazoline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes critical for microbial or cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one: A precursor in the synthesis of the target compound.
Quinoline derivatives: Known for their broad range of biological activities.
Uniqueness
2-methylsulfanylspiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1’-cyclohexane];hydroiodide is unique due to its spiro connection and the presence of a methylsulfanyl group, which can impart distinct chemical and biological properties compared to other quinazoline or quinoline derivatives.
Properties
IUPAC Name |
2-methylsulfanylspiro[5,6,7,8-tetrahydro-1H-quinazoline-4,1'-cyclohexane];hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S.HI/c1-17-13-15-12-8-4-3-7-11(12)14(16-13)9-5-2-6-10-14;/h2-10H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMODHDNBSAUKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2(CCCCC2)C3=C(N1)CCCC3.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23IN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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